molecular formula C14H16N4O2S B2752051 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea CAS No. 519152-97-7

3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea

Cat. No.: B2752051
CAS No.: 519152-97-7
M. Wt: 304.37
InChI Key: GFFUMQHNKIWPQY-UHFFFAOYSA-N
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Description

3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea is a complex organic compound featuring an indole moiety, a thiourea group, and an oxolane ring. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Thiourea Group: The indole derivative is then reacted with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form the thiourea linkage.

    Attachment of the Oxolane Ring: The final step involves the reaction of the intermediate with an oxolane derivative, often under basic conditions, to introduce the oxolane ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce indole-3-ylmethanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic properties, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to active sites, while the thiourea group may form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Thiourea derivatives: Used in various industrial applications.

    Oxolane-containing compounds: Utilized in pharmaceuticals for their stability and solubility.

Uniqueness

What sets 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea apart is its combination of these three functional groups, providing a unique set of chemical and biological properties that can be fine-tuned for specific applications.

This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines

Biological Activity

The compound 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of isatin derivatives with thiourea. The general procedure includes:

  • Preparation of Isatin Derivatives : Starting from isatin, various substituents can be introduced to form different derivatives.
  • Condensation Reaction : The isatin derivative is reacted with thiourea in an appropriate solvent (e.g., acetone or ethanol) under reflux conditions to yield the desired thiourea compound.

Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against various strains such as E. faecalis, P. aeruginosa, and K. pneumoniae range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
CompoundMIC (µg/mL)Tested Strains
Thiourea Derivative A40E. faecalis
Thiourea Derivative B50P. aeruginosa
Ceftriaxone-Standard

Anticancer Activity

Thiourea derivatives have shown promising anticancer activity across various cell lines:

  • IC50 Values : Many derivatives exhibit IC50 values ranging from 1.5 to 20 µM against cancer cell lines like pancreatic and breast cancer .
  • Mechanism : These compounds may inhibit angiogenesis and alter cancer cell signaling pathways.
Cell LineIC50 (µM)
Pancreatic Cancer7 - 14
Breast Cancer3 - 20
Prostate Cancer10 - 15

Anti-inflammatory Activity

Some studies have highlighted the anti-inflammatory potential of thiourea derivatives:

  • Compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL, outperforming traditional anti-inflammatory drugs like dexamethasone .
CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
Compound A89%78%
Compound B83%72%
Dexamethasone (1 µg/mL)--

Neuroprotective Properties

The compound's structural features suggest potential neuroprotective effects, particularly through antioxidant mechanisms associated with indole derivatives. Studies have indicated that related compounds may protect neuronal cells from oxidative stress .

The mechanisms underlying the biological activities of thiourea derivatives often involve:

  • Enzyme Inhibition : Many compounds act as inhibitors of specific enzymes linked to disease processes.
  • Receptor Modulation : Interaction with various receptors can alter signaling pathways that contribute to disease progression.
  • Oxidative Stress Reduction : Antioxidant properties help mitigate cellular damage in various pathological conditions.

Case Studies

A notable study evaluated a series of thiourea derivatives against human leukemia cell lines, revealing significant cytotoxicity with IC50 values as low as 1.5 µM for certain compounds . Another investigation into the anti-Alzheimer potential showed that some derivatives effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 33 to 93 nM for AChE inhibition .

Properties

IUPAC Name

1-[(2-hydroxy-1H-indol-3-yl)imino]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13-12(10-5-1-2-6-11(10)16-13)17-18-14(21)15-8-9-4-3-7-20-9/h1-2,5-6,9,16,19H,3-4,7-8H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGGNPLYHYNULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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